![molecular formula C19H14Cl2F3N3O2S B11524021 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate](/img/structure/B11524021.png)
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate
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Overview
Description
(E)-N’-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, trifluoromethyl, dioxopyrrolidinyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of 4-chlorophenylamine with maleic anhydride under reflux conditions to form the dioxopyrrolidinyl ring.
Introduction of the sulfanyl group: The intermediate is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group.
Coupling with the chlorotrifluoromethylphenyl group: The final step involves the coupling of the intermediate with 4-chloro-3-(trifluoromethyl)benzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N’-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N’-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE shares similarities with other organochlorine compounds such as trichloroethylene, tetrachloroethylene, and chloroform .
Uniqueness
- The presence of both chlorophenyl and trifluoromethyl groups in the same molecule is relatively rare, providing unique chemical and physical properties.
- The dioxopyrrolidinyl ring adds to the structural complexity, making it distinct from simpler organochlorine compounds.
Properties
Molecular Formula |
C19H14Cl2F3N3O2S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C19H14Cl2F3N3O2S/c1-25-18(26-11-4-7-14(21)13(8-11)19(22,23)24)30-15-9-16(28)27(17(15)29)12-5-2-10(20)3-6-12/h2-8,15H,9H2,1H3,(H,25,26) |
InChI Key |
QJAZBPWKQJYDGG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC(=C(C=C1)Cl)C(F)(F)F)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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